![molecular formula C4H7ClN2O2S B13414158 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid CAS No. 54718-45-5](/img/structure/B13414158.png)
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is an organic compound with a unique structure that combines a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid typically involves the reaction of 2-chloropropanoic acid with hydrazine and a thiol compound under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted propanoic acids.
Scientific Research Applications
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazinylidenemethyl group can interact with metal ions, affecting their biological availability and activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[(methylthio)methyl]propanoic acid: Similar structure but with a methylthio group instead of a hydrazinylidenemethyl group.
3-Chloro-2-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with the chloro and hydrazinylidenemethyl groups swapped.
2-Bromo-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid is unique due to the presence of both a chloro group and a hydrazinylidenemethyl group on the same molecule, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups provides a unique reactivity profile that can be exploited in various scientific and industrial contexts.
Properties
CAS No. |
54718-45-5 |
|---|---|
Molecular Formula |
C4H7ClN2O2S |
Molecular Weight |
182.63 g/mol |
IUPAC Name |
2-chloro-3-methanehydrazonoylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H7ClN2O2S/c5-3(4(8)9)1-10-2-7-6/h2-3H,1,6H2,(H,8,9) |
InChI Key |
KKDQJROCLVYPCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)Cl)SC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




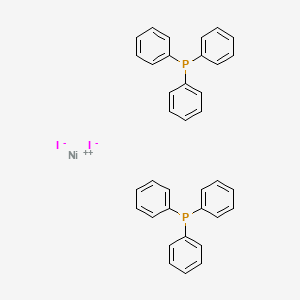
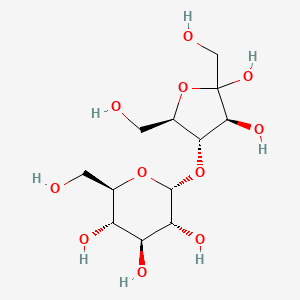
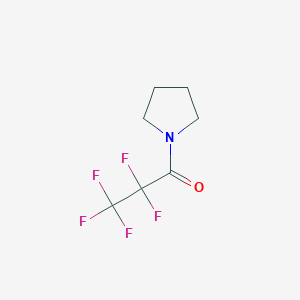
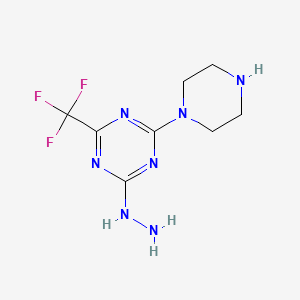
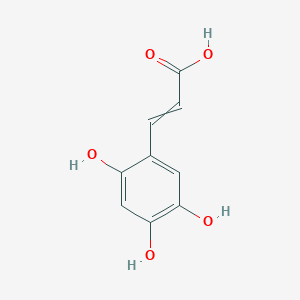
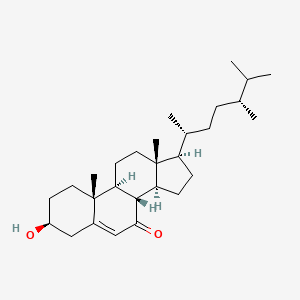
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
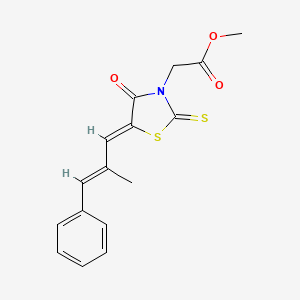
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
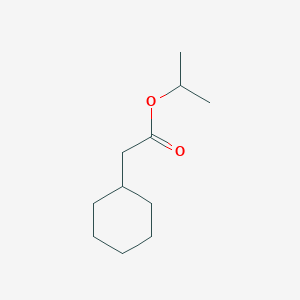
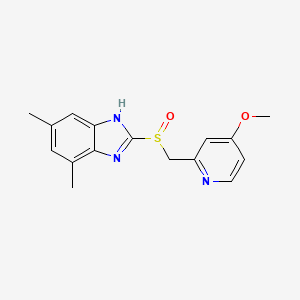
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
